molecular formula C61H118O6 B3026085 Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester

Cat. No.: B3026085
M. Wt: 947.6 g/mol
InChI Key: KFFURWDSOSXFNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Distearoyl-3-Docosanoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and docosanoic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of 1,2-Distearoyl-3-Docosanoyl-rac-glycerol involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Distearoyl-3-Docosanoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Distearoyl-3-Docosanoyl-rac-glycerol has several applications in scientific research:

    Chemistry: Used as a standard in lipid analysis and as a model compound in studying esterification and transesterification reactions.

    Biology: Investigated for its role in cellular lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential in developing lipid-based formulations for controlled drug release.

    Industry: Utilized in the production of cosmetics and food additives due to its emollient properties.

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-3-Docosanoyl-rac-glycerol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it serves as a substrate for lipases, which hydrolyze it to release fatty acids and glycerol, influencing various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Distearoyl-3-Docosanoyl-rac-glycerol is unique due to the presence of docosanoic acid at the sn-3 position, which imparts distinct physical and chemical properties compared to other triacylglycerols. This unique structure makes it valuable in specific lipid research applications .

Properties

IUPAC Name

2,3-di(octadecanoyloxy)propyl docosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h58H,4-57H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFURWDSOSXFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H118O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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